Cas no 887462-27-3 (8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-ethyl-1,7-dimethyl-3-(3-phenyl-2-propenyl)- (9CI)
- F2542-1607
- 3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 6-ethyl-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
- CCG-350540
- AKOS001392510
- AB00771372-01
- Z237736758
- 887462-27-3
- 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- Inchi: 1S/C20H21N5O2/c1-4-23-14(2)13-25-16-17(21-19(23)25)22(3)20(27)24(18(16)26)12-8-11-15-9-6-5-7-10-15/h5-11,13H,4,12H2,1-3H3
- InChI Key: LWMLSFDQMNIFAA-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(CC)C1=NC1=C2C(=O)N(CC=CC2=CC=CC=C2)C(=O)N1C
Computed Properties
- Exact Mass: 363.16952493g/mol
- Monoisotopic Mass: 363.16952493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 62.8Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- pka: 8.27±0.20(Predicted)
8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2542-1607-2μmol |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-5μmol |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-10μmol |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-20μmol |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-1mg |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-2mg |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-3mg |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-4mg |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-5mg |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2542-1607-10mg |
8-ethyl-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887462-27-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Comprehensive Analysis of 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 887462-27-3)
The compound 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 887462-27-3) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex name reflects its intricate molecular architecture, which combines an imidazo[1,2-g]purine core with a phenylprop-2-en-1-yl side chain. This combination of functional groups makes it a promising candidate for various biomedical applications, particularly in the development of novel therapeutic agents.
One of the most intriguing aspects of 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is its potential role in targeting specific enzymatic pathways. Researchers have hypothesized that its purine derivative structure could interact with adenosine receptors or other nucleotide-binding proteins, making it a subject of interest for conditions such as inflammation, neurodegenerative diseases, and even certain types of cancer. The presence of the phenylprop-2-en-1-yl moiety further enhances its lipophilicity, which could improve its bioavailability and tissue penetration.
In recent years, the scientific community has shown a growing interest in imidazo[1,2-g]purine derivatives due to their diverse pharmacological properties. A quick search on academic databases reveals that questions like "What are the applications of imidazo[1,2-g]purine derivatives?" or "How does 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione interact with cellular targets?" are frequently asked. These queries highlight the compound's relevance in contemporary research and its potential to address unmet medical needs.
From a synthetic chemistry perspective, the preparation of 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multi-step organic transformations, often starting from readily available purine precursors. The introduction of the ethyl and methyl groups at specific positions requires careful optimization to ensure high yield and purity. Additionally, the stereochemistry of the (2E)-3-phenylprop-2-en-1-yl side chain must be controlled to maintain the compound's biological activity.
The compound's physicochemical properties, such as solubility, stability, and partition coefficient, are critical for its potential development into a drug candidate. Preliminary studies suggest that 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exhibits moderate solubility in organic solvents, which could influence its formulation strategies. Researchers are also exploring its metabolic stability and potential interactions with cytochrome P450 enzymes, as these factors are pivotal in determining its pharmacokinetic profile.
Another area of interest is the compound's potential as a scaffold for further derivatization. By modifying the phenylprop-2-en-1-yl group or the imidazo[1,2-g]purine core, scientists aim to enhance its selectivity and potency against specific biological targets. This approach aligns with the current trend in drug discovery, where fragment-based design and structure-activity relationship (SAR) studies play a central role in optimizing lead compounds.
In conclusion, 8-ethyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 887462-27-3) represents a fascinating example of how complex molecular structures can open new avenues in biomedical research. Its unique combination of functional groups and potential therapeutic applications make it a compound worth watching in the coming years. As more data becomes available, it is likely to attract even greater attention from both academic and industrial researchers.
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